molecular formula C14H17NO2 B2845880 N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide CAS No. 2411269-10-6

N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide

Cat. No.: B2845880
CAS No.: 2411269-10-6
M. Wt: 231.295
InChI Key: ANRUCFSAOICFCA-UHFFFAOYSA-N
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Description

“N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide” is a complex organic compound. It contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The compound also contains an oxirane (or epoxide) group, which is a three-membered ring consisting of two carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The indene moiety contributes to the aromaticity of the molecule, while the oxirane group introduces strain due to its three-membered ring structure . The amide group (-CONH2) is a key functional group in biochemistry, often involved in protein structures .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The oxirane group is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles . The amide group can participate in hydrolysis, especially under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Generally, compounds with an indene moiety are crystalline and have specific odors . The presence of the oxirane group might increase the compound’s reactivity .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(13-9-17-13)15-6-5-10-7-11-3-1-2-4-12(11)8-10/h1-4,10,13H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRUCFSAOICFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CCNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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